molecular formula C17H16ClN5O2S B2586636 N-(4-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide CAS No. 887348-24-5

N-(4-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide

Cat. No.: B2586636
CAS No.: 887348-24-5
M. Wt: 389.86
InChI Key: USKKDLYZWJUDBK-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a 4-chlorophenyl group and a tetrazole ring linked via a sulfanyl (S–) bridge. The tetrazole ring is further substituted with a 4-methoxyphenyl group. This structure combines electron-withdrawing (chlorophenyl) and electron-donating (methoxyphenyl) moieties, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2S/c1-11(16(24)19-13-5-3-12(18)4-6-13)26-17-20-21-22-23(17)14-7-9-15(25-2)10-8-14/h3-11H,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKKDLYZWJUDBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)Cl)SC2=NN=NN2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced by reacting the tetrazole derivative with a thiol compound.

    Formation of the Propanamide Backbone: The final step involves coupling the chlorophenyl and methoxyphenyl groups with the tetrazole-sulfanyl intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-(4-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

N-(4-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide (CAS 483993-11-9)

  • Molecular Formula : C₁₇H₁₆FN₅O₂
  • Molecular Weight : 341.34 g/mol
  • Key Differences : The fluorophenyl substituent replaces the chlorophenyl group, reducing steric bulk and altering electronegativity. This substitution may enhance solubility but reduce lipophilicity compared to the target compound .

2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide

  • Molecular Formula: Not explicitly stated, but inferred as C₂₄H₂₂ClN₅O₂S.
  • Key Differences : A triazole ring replaces the tetrazole core, and the acetamide chain is shorter than the propanamide in the target compound. The triazole’s reduced aromaticity may decrease stability under acidic conditions .

Thiazole and Oxadiazole Derivatives

N-[2-(4-Chlorophenyl)-4-hydroxy-1,3-thiazol-5-yl]propanamide (Compound 4dc from )

  • Synthesis : Catalyst-free Hantzsch cyclization, yielding 90–95% as amorphous solids.

Oxadiazole Derivatives (Compounds 7k, 7l, 7m from )

Property 7k (Oxadiazole) Target Compound (Inferred)
Core Ring 1,3,4-Oxadiazole 1H-1,2,3,4-Tetrazole
Molecular Weight 535–549 g/mol ~400–450 g/mol (estimated)
Melting Point 64–79°C Likely higher (due to tetrazole)
Synthesis Yield 73–78% Not reported (analogs: 90–95% )

Their higher molecular weights (535–549 g/mol) suggest increased steric hindrance compared to the target compound .

Pharmacologically Relevant Analogs

Para-Chlorofentanyl ()

  • Structure : N-(4-chlorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide.
  • Key Differences: A piperidinyl group replaces the tetrazole-sulfanyl moiety, conferring opioid receptor affinity.

Data Tables

Table 1: Physicochemical Comparison

Compound Core Structure Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound Tetrazole ~400–450 (estimated) Not reported 4-Chlorophenyl, 4-Methoxyphenyl
N-(4-Fluorophenyl)-...propanamide Tetrazole 341.34 Not reported 4-Fluorophenyl, 4-Methoxyphenyl
Compound 7k Oxadiazole 535 66–68 4-Chlorophenyl, Piperidinyl
Compound 4dc Thiazole ~300 (estimated) Amorphous solid 4-Chlorophenyl, Hydroxy

Biological Activity

N-(4-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its diverse biological activities. The presence of the 4-chlorophenyl and 4-methoxyphenyl groups contributes to its lipophilicity and potential interactions with biological targets.

Biological Activities

1. Antimicrobial Activity:
Research indicates that compounds with similar structures exhibit significant antimicrobial effects. For example, derivatives containing chlorophenyl and methoxy groups have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

2. Enzyme Inhibition:
The compound's potential as an enzyme inhibitor has been highlighted in several studies. In particular, tetrazole derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's .

3. Anticancer Potential:
Compounds with tetrazole moieties have displayed anticancer properties through mechanisms such as apoptosis induction in cancer cells. Studies have shown that related compounds can inhibit tumor growth in various cancer models .

4. Anti-inflammatory Effects:
There is evidence suggesting that similar compounds may possess anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways .

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • Receptor Interaction: The compound may interact with specific receptors involved in neurotransmission or inflammation.
  • Enzyme Modulation: By inhibiting key enzymes like AChE or urease, it can alter biochemical pathways critical for disease progression.
  • Cellular Uptake: Its lipophilic nature may facilitate cellular uptake, enhancing its bioavailability and efficacy.

Research Findings and Case Studies

StudyFindings
Synthesis and Characterization The compound was synthesized using standard organic chemistry techniques, characterized by NMR and mass spectrometry .
Antimicrobial Screening Demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition Assays Showed significant inhibition of AChE with IC50 values comparable to established inhibitors .
In Vivo Cancer Models In preclinical studies, related compounds exhibited reduced tumor size in xenograft models .

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